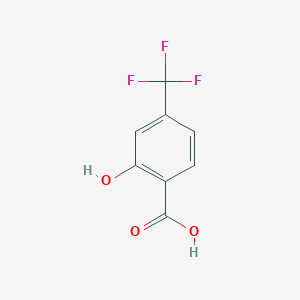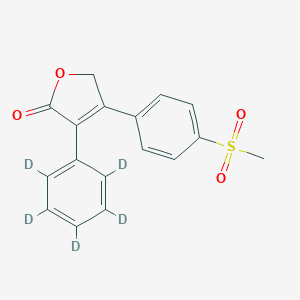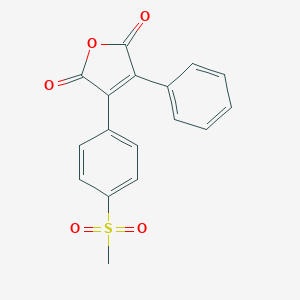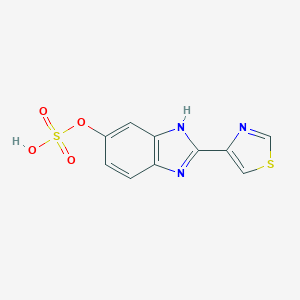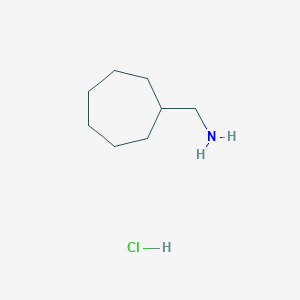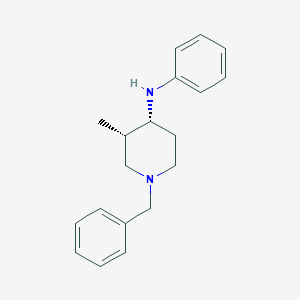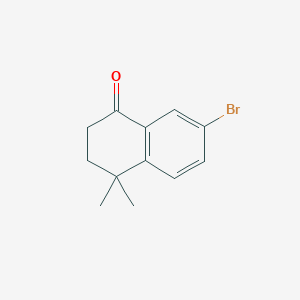
7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthalene derivatives like 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one often involves multi-step chemical reactions, including bromination, methylation, and specific functional group transformations. A related synthesis approach involves starting from naphthalene-2,3-diol, undergoing methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, and finally, Curtius reaction, hydrogenolysis, and demethylation steps to obtain various substituted naphthalenes (Göksu et al., 2003).
Molecular Structure Analysis
The molecular structure of 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one and related compounds is characterized by the presence of a naphthalene backbone with specific substituents that influence its electronic and spatial configuration. These modifications can affect the compound's reactivity, stability, and interaction with other molecules. Structural analyses often employ techniques like X-ray diffraction and NMR spectroscopy to elucidate the arrangement of atoms and bonds within the molecule.
Chemical Reactions and Properties
Chemical reactions involving naphthalene derivatives can include electrophilic aromatic substitution, nucleophilic addition, and cycloaddition reactions. The presence of electron-withdrawing or donating groups on the naphthalene ring influences its reactivity towards different reagents. For instance, brominated naphthalenes can undergo further functionalization through reactions with nucleophiles or can serve as precursors in the synthesis of complex organic molecules (Gabbutt et al., 1994).
Aplicaciones Científicas De Investigación
Synthesis of Pan-RAR Agonists
Compounds designed as potential pan-RAR (retinoic acid receptor) agonists were synthesized from 7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. This chemical served as a starting material for the creation of molecules with potential applications in retinoic acid receptor targeting, demonstrating its utility in the development of therapeutics targeting nuclear receptors (Das, Tang, & Evans, 2012).
Generation of Cycloallenes
Research into the addition of bromofluoro-carbene to 1,4-dihydronaphthalene showcased the generation of cycloallenes, confirming the formation of reactive intermediates. This application highlights the compound's role in the study of cyclic strained-allenes, contributing to advancements in organic and computational chemistries (Azizoglu, Demirkol, Kilic, & Yildiz, 2007).
Cytoprotective Effects Study
The compound has been utilized in the isolation of dihydronaphthalenones from Catalpa ovata wood, exploring their cytoprotective effects against oxidative damage in HepG2 cells. This application underscores its value in natural product research and the potential discovery of new antioxidants (Kil, So, Choi, Han, Jin, & Seo, 2018).
Antimicrobial Activity Exploration
The exploration of antimicrobial metabolites from aquatic fungi resulted in the isolation of new metabolites synthesized from 7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. This signifies its importance in the discovery of new antimicrobial agents, contributing to the field of medicinal chemistry (Sun, Gao, Shen, Xu, Wang, Liu, & Dong, 2011).
Development of Benzodiazepine Ligands
The compound has also been pivotal in the identification of new ligands for the benzodiazepine site of GABAA receptors. This research demonstrates its utility in neuroscience, particularly in the development of compounds with potential applications in anxiety and sleep disorders (Szekeres, Atack, Chambers, Cook, Macaulay, Pillai, & Macleod, 2004).
Propiedades
IUPAC Name |
7-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSBQGIPLDEDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444448 | |
| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
166978-46-7 | |
| Record name | 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
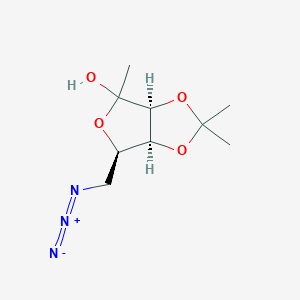
![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)
